Heliquinomycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

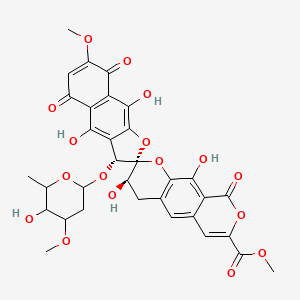

Heliquinomycin is a natural product isolated from the culture broth of the bacterium Streptomyces species. It is known for its potent inhibitory activity against DNA helicase, an enzyme crucial for DNA replication and repair.

準備方法

Synthetic Routes and Reaction Conditions: Heliquinomycin is typically isolated from the culture broth of Streptomyces species. The isolation process involves solvent extraction followed by chromatographic techniques such as centrifugal partition chromatography, Sephadex LH-20, and high-performance liquid chromatography (HPLC) using Capcell Pak C18 . The compound is obtained as a red powder with a molecular formula of C33H30O17 .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces species in optimized culture conditions. The fermentation broth is then subjected to solvent extraction and purification processes to isolate the compound in its pure form .

化学反応の分析

Types of Reactions: Heliquinomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create analogues with improved properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various analogues of this compound, such as 9’-methoxy-heliquinomycin, which exhibit different biological activities .

科学的研究の応用

Inhibition of DNA Helicases

Heliquinomycin has been shown to effectively inhibit various DNA helicases, which are crucial enzymes involved in DNA replication and repair. This inhibition can lead to significant implications for cancer therapy, as many cancer cells rely on these helicases for uncontrolled proliferation.

- MCM4/6/7 Helicase : this compound inhibits the activity of the MCM4/6/7 complex at an IC50 of 2.5 µM, suggesting its potential as a targeted therapy in cancers that exhibit high helicase activity .

- Other Helicases : The compound also affects other helicases such as DNA helicase B (IC50 = 4.3 µM) and RECQL4 (IC50 = 14 µM), indicating a broader spectrum of activity against replicative helicases .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties across various human tumor cell lines:

- Cell Line Sensitivity : It has demonstrated growth inhibition in HeLa S3, KB, LS180, K562, and HL60 cell lines with IC50 values ranging from 0.96 to 2.8 µg/ml . Notably, it also inhibited growth in adriamycin- and cisplatin-resistant P388 cell lines at similar concentrations.

- Mechanism of Action : The mechanism involves the inhibition of both DNA and RNA synthesis without affecting protein synthesis, making it a unique candidate in the development of anticancer agents .

Immunosuppressive Properties

Recent studies have identified immunosuppressive activities associated with this compound analogues:

- T Cell Proliferation : One analogue showed an IC50 value of 7.8 µM against T cell proliferation while exhibiting low cytotoxicity (CC50 = 65.7 µM), indicating its potential use in conditions requiring immunosuppression .

- Antibacterial Activity : The same analogue demonstrated potent antibacterial activity against various strains, including E. coli, Bacillus subtilis, and Staphylococcus aureus, showcasing its versatility beyond anticancer applications .

Antibacterial Applications

This compound has been evaluated for its antibacterial properties:

- Minimum Inhibitory Concentrations (MIC) : In vitro studies have reported MIC values indicating strong antibacterial effects against multiple bacterial strains, making it a candidate for further development as an antibiotic .

Research Insights and Future Directions

The ongoing research into this compound's mechanisms of action provides insights into its potential applications:

- Targeting Viral Infections : The role of helicases in viral DNA replication suggests that this compound could be explored as a therapeutic agent against viral infections by inhibiting viral helicases .

- Cancer Therapeutics : Given the critical role of helicases in maintaining genome stability, this compound's ability to inhibit these enzymes positions it as a promising candidate in cancer treatment strategies aimed at disrupting DNA replication processes .

作用機序

Heliquinomycin exerts its effects by inhibiting the activity of DNA helicase, an enzyme responsible for unwinding DNA during replication and repair. The compound binds to single-stranded DNA, stabilizing its interaction with the MCM4/6/7 helicase complex, thereby preventing the unwinding of the DNA duplex . This inhibition disrupts DNA replication and repair processes, leading to the suppression of cell growth, particularly in cancer cells .

類似化合物との比較

Heliquinomycin belongs to the rubromycin family of natural products, which are known for their antimicrobial and enzyme inhibitory activities. Similar compounds in this family include:

Rubromycin: Exhibits antimicrobial and cytotoxic activities.

Griseorhodin: Known for its enzyme inhibition and telomerase inhibition properties.

Uniqueness of this compound: this compound is unique due to its selective inhibition of DNA helicase, making it a valuable compound for studying DNA replication and repair mechanisms.

生物活性

Heliquinomycin is a naturally occurring antibiotic that has garnered attention for its biological activity, particularly as an inhibitor of DNA helicase enzymes. This article provides a comprehensive overview of the compound's mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

This compound primarily inhibits DNA helicases, which are crucial for unwinding DNA during replication. The compound has been shown to target various helicases with differing potency:

- Mcm2-7 Helicase : this compound inhibits the activity of the Mcm2-7 helicase at an IC50 value ranging from 1.4 to 4 µM , indicating its effectiveness in disrupting DNA replication processes in eukaryotic cells .

- Helicase I : The compound also exhibits inhibitory effects on Helicase I, with an IC50 between 7 and 14 µM . This suggests a broader potential for targeting multiple helicase pathways.

Efficacy in Biological Systems

Research has demonstrated that this compound effectively inhibits cellular DNA replication without affecting other cellular processes such as chromatin binding. For instance, studies indicate that it inhibits replication at an IC50 of approximately 2.5 µM , while maintaining chromatin-bound MCM4 levels .

Comparative Activity Table

The following table summarizes the inhibitory concentrations (IC50) of this compound against different helicases:

| Helicase | IC50 (µM) | Notes |

|---|---|---|

| Mcm2-7 | 1.4 - 4 | Effective in eukaryotic cells |

| Helicase I | 7 - 14 | Inhibits unwinding activity |

| Other targets | Varies | Specificity towards various DNA helicases |

Study 1: Inhibition of DNA Replication

Study 2: Antiviral Applications

Research has also explored this compound's potential in antiviral therapies, particularly against viruses that utilize helicases for replication. The compound's ability to inhibit helicases could provide a novel approach to treating viral infections, similar to strategies employed against herpes simplex virus (HSV) and hepatitis C virus (HCV) .

Study 3: Structural Insights

Recent investigations into the structural biology of this compound have revealed insights into its interaction with single-stranded DNA. The compound's binding affinity suggests a mechanism that could be exploited for drug design aimed at enhancing specificity towards pathogenic helicases .

特性

CAS番号 |

178182-49-5 |

|---|---|

分子式 |

C33H30O17 |

分子量 |

698.6 g/mol |

IUPAC名 |

methyl (2R,3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate |

InChI |

InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3/t10-,15+,17+,18-,23-,30+,33+/m0/s1 |

InChIキー |

MLFZQFHGXSVTGX-MCTZXALVSA-N |

SMILES |

CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O |

異性体SMILES |

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2C3=C(C4=C(C(=C3O[C@]25[C@@H](CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O |

正規SMILES |

CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O |

同義語 |

heliquinomycin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。